![molecular formula C20H29N3O3 B5673711 2-(3-methoxypropyl)-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673711.png)
2-(3-methoxypropyl)-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Such compounds are known for their pharmacological properties, particularly as potential agents in various therapeutic areas.
Synthesis Analysis
The synthesis of similar diazaspiro compounds involves complex organic reactions. For example, the synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones was achieved for screening as antihypertensive agents (Caroon et al., 1981). Another study demonstrated the synthesis of 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine compounds with potent antagonist activity (Shukla et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using methods like X-ray structural analysis. For instance, the structure of 3-cyano-2-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[5-(4-methoxyphenyl)-1Н-pyrrol-2-yl]malononitrile was examined in this way (Dyachenko et al., 2015).
Chemical Reactions and Properties
The chemical reactions of diazaspiro compounds can vary, involving processes such as hydrogenolysis and alkylation. For example, the hydrogenolysis of certain pyran derivatives yielded diazaspirodecanes with specific functional groups (Georgiadis, 1986).
Physical Properties Analysis
The physical properties of these compounds would typically include their state (solid, liquid), melting points, solubility in various solvents, and stability under different conditions. Specific data for "2-(3-methoxypropyl)-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one" is not available in the literature reviewed.
Chemical Properties Analysis
Chemical properties would encompass reactivity with other chemicals, potential for forming derivatives, stability under various chemical conditions, and behavior in biological systems. The chemical properties of similar compounds, such as their interaction with receptors and potential as muscarinic agonists, have been studied (Ishihara et al., 1992).
properties
IUPAC Name |
2-(3-methoxypropyl)-8-(3-pyridin-3-ylpropanoyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-26-13-3-10-23-16-20(14-19(23)25)7-11-22(12-8-20)18(24)6-5-17-4-2-9-21-15-17/h2,4,9,15H,3,5-8,10-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIVHQRELOBPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCN(CC2)C(=O)CCC3=CN=CC=C3)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.